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Compound of Interest

Compound Name: Isodecanol

Cat. No.: B128192 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the physicochemical properties of various

isodecanol isomers. The data presented herein is a compilation of experimental values and

theoretically predicted properties, offering valuable insights for researchers and professionals in

drug development and chemical synthesis. This document focuses on the influence of isomeric

structures on macroscopic properties and outlines the methodologies for their determination

and theoretical prediction.

Physicochemical Properties of Isodecanol Isomers
The structural variations among isodecanol isomers, primarily the position and extent of

branching, lead to significant differences in their physical properties. These properties are

crucial for applications ranging from solvent formulation to their use as chemical intermediates.

A summary of key physicochemical data for selected isodecanol isomers is presented below.
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Property
Isodecanol
(Mixed
Isomers)

2-
Methylnonan-
1-ol

7-
Methylnonan-
1-ol

8-
Methylnonan-
1-ol

CAS Number 25339-17-7[1] 40589-14-8[2] 33234-93-4[3] 25339-17-7[4]

Molecular

Formula
C10H22O C10H22O[2] C10H22O[3][5] C10H22O

Molecular Weight

( g/mol )
158.28 158.28[2] 158.28[3][5] 158.28

Boiling Point (°C) 215-225[1] 213.4[2] 213.4[3] 221-222[4]

Melting Point

(°C)
-60[1] -

-1.53 (estimate)

[3]
5[4]

Density (g/cm³ at

20°C)
0.838[1] 0.826 0.827[3] 0.84

Flash Point (°C) 95[1] 87.1[2] 87.1[3]
87.1 (estimate)

[4]

Refractive Index

(n20/D)
1.440[1] 1.434[2] 1.434[3] -

Vapor Pressure

(mmHg at 25°C)
- - 0.037[3] 0.0207[4]

Experimental Protocols
Detailed and standardized experimental procedures are paramount for obtaining reliable and

reproducible data. Below are the methodologies for determining the key physicochemical

properties presented in this guide.

2.1. Gas Chromatography-Mass Spectrometry (GC-MS) for Isomer Identification and Purity

GC-MS is a powerful analytical technique for separating and identifying the components of a

mixture. For isodecanol isomers, this method can be used to determine the composition of a

sample and the purity of individual isomers.
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Instrumentation: A gas chromatograph coupled to a mass spectrometer.

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID x 0.25 µm film

thickness) is typically used for the separation of alcohol isomers.

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

Injector: Split/splitless injector, operated in split mode with a split ratio of 50:1. The injector

temperature is set to 250°C.

Oven Temperature Program:

Initial temperature: 60°C, hold for 2 minutes.

Ramp: Increase temperature at a rate of 10°C/min to 220°C.

Hold: Maintain 220°C for 5 minutes.

Mass Spectrometer:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: Scan from m/z 35 to 300.

Ion Source Temperature: 230°C.

Transfer Line Temperature: 280°C.

Sample Preparation: Dilute the isodecanol isomer sample in a suitable solvent (e.g.,

dichloromethane or hexane) to a concentration of approximately 1 mg/mL.

Injection Volume: 1 µL.

Data Analysis: The retention times of the peaks in the chromatogram are used to separate

the isomers. The mass spectrum of each peak is then compared to a library of known

spectra (e.g., NIST) for positive identification. The peak area can be used for quantitative

analysis to determine the relative abundance of each isomer in a mixture.
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2.2. Density Measurement

The density of a liquid is its mass per unit volume. The pycnometer method is a precise

technique for determining the density of liquids.

Apparatus:

Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube

through it).

Analytical balance (readable to at least 0.1 mg).

Constant temperature water bath.

Thermometer.

Procedure:

Clean and dry the pycnometer thoroughly.

Weigh the empty, dry pycnometer and record its mass (m1).

Fill the pycnometer with distilled water and place it in the constant temperature water bath

set to a specific temperature (e.g., 20°C) until it reaches thermal equilibrium.

Ensure the pycnometer is completely full, with the water level at the top of the capillary

tube. Dry the outside of the pycnometer carefully.

Weigh the pycnometer filled with water and record the mass (m2).

Empty and dry the pycnometer.

Fill the pycnometer with the isodecanol isomer sample and repeat steps 3-5, recording

the mass of the pycnometer filled with the sample (m3).

Calculation:

Calculate the mass of the water: m_water = m2 - m1.
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Determine the volume of the pycnometer using the known density of water at the

measurement temperature (ρ_water): V = m_water / ρ_water.

Calculate the mass of the isodecanol isomer sample: m_sample = m3 - m1.

Calculate the density of the isodecanol isomer sample (ρ_sample): ρ_sample =

m_sample / V.

2.3. Flash Point Determination

The flash point is the lowest temperature at which a liquid can vaporize to form an ignitable

mixture in air. The Pensky-Martens closed-cup method is a common standard for determining

the flash point of combustible liquids.[6]

Apparatus:

Pensky-Martens closed-cup flash point tester.

Thermometer.

Ignition source (gas flame or electric igniter).

Procedure:

Pour the isodecanol isomer sample into the test cup up to the filling mark.

Place the lid on the cup and ensure it is sealed.

Insert the thermometer into the lid.

Begin heating the sample at a slow, constant rate (typically 5-6°C per minute).

Stir the sample continuously.

As the temperature approaches the expected flash point, apply the ignition source at

regular temperature intervals (e.g., every 1°C). The ignition source is dipped into the vapor

space of the cup for a short, specified duration.
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The flash point is the lowest temperature at which the application of the ignition source

causes the vapors above the liquid to ignite with a distinct flash inside the cup.[6]

Record the temperature at which the flash occurs.

Theoretical Studies Workflow
Quantum chemical calculations provide a powerful tool for predicting and understanding the

properties of molecules, including isomers. Density Functional Theory (DFT) is a widely used

method for such studies due to its balance of accuracy and computational cost. The general

workflow for a theoretical study of isodecanol isomer properties is outlined below.
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Input Generation

Quantum Chemical Calculations

Data Analysis and Interpretation

Define Isodecanol Isomers of Interest

Generate 3D Structures of Isomers

Geometry Optimization (e.g., DFT/B3LYP/6-31G*)

Frequency CalculationSingle-Point Energy Calculation (Higher Level of Theory)

Thermochemical Analysis (Enthalpy, Gibbs Free Energy) Spectroscopic Analysis (IR, NMR)

Calculation of Molecular Properties (e.g., Dipole Moment, Polarizability)

Reactivity Descriptor Analysis (Fukui Functions, HOMO/LUMO)

Comparison with Experimental Data

Publish Findings
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Figure 1: Workflow for theoretical studies of isodecanol isomers.
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This diagram illustrates the key stages in a computational study of isodecanol isomers. The

process begins with the generation of initial 3D structures for the selected isomers. These

structures are then optimized to find their most stable geometric configurations using quantum

chemical methods like DFT. Subsequent frequency calculations confirm that the optimized

structures are true energy minima and provide thermochemical data. Higher-level single-point

energy calculations can be performed for more accurate electronic energies. Finally, various

molecular properties are calculated and analyzed to understand the structure-property

relationships and are ideally compared with experimental data for validation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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scientists and researchers to drive progress in science

and industry.
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